molecular formula C8H12N2O2 B1486389 Ethyl 2-(2-Methylimidazol-1-yl)acetate CAS No. 239065-60-2

Ethyl 2-(2-Methylimidazol-1-yl)acetate

Cat. No. B1486389
M. Wt: 168.19 g/mol
InChI Key: BELLWUHPOOKVCE-UHFFFAOYSA-N
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Description

Ethyl 2-(2-Methylimidazol-1-yl)acetate is a useful research chemical with the CAS number 239065-60-2 . It has a molecular weight of 168.19 and a molecular formula of C8H12N2O2 .


Molecular Structure Analysis

The molecular structure of Ethyl 2-(2-Methylimidazol-1-yl)acetate is represented by the InChI code: 1S/C8H12N2O2/c1-3-12-8(11)6-10-5-4-9-7(10)2/h4-5H,3,6H2,1-2H3 . The compound has a complexity of 161 and a topological polar surface area of 44.1 .


Physical And Chemical Properties Analysis

Ethyl 2-(2-Methylimidazol-1-yl)acetate is a liquid . Its boiling point is predicted to be 296.1±23.0 °C .

Scientific Research Applications

Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . Despite recent advances, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . This is due to the preponderance of applications to which this important heterocycle is being deployed, such as the traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications, functional materials, and catalysis .

There has been limited recent research on the synthesis of imidazoles via methods that only form one of the heterocycle’s core bonds . A novel protocol for the cyclization of amido-nitriles to form disubstituted imidazoles has been reported . The reaction conditions were mild enough for the inclusion of a variety of functional groups including, arylhalides .

“Ethyl 2-(2-Methylimidazol-1-yl)acetate” is a type of imidazole compound . Imidazoles are key components to functional molecules that are used in a variety of everyday applications . Here are some potential applications of imidazoles:

  • Pharmaceuticals and Agrochemicals Imidazoles are widely used in the pharmaceutical industry due to their bioactive properties . They can be found in various drugs used to treat a range of conditions. In agrochemicals, imidazoles are used in fungicides and pesticides .

  • Dyes for Solar Cells and Other Optical Applications Imidazoles have been used in the development of dyes for solar cells and other optical applications . Their unique chemical structure allows them to absorb and emit light, making them ideal for these applications .

  • Functional Materials Imidazoles are used in the creation of functional materials . These materials have properties that can be manipulated for specific uses, such as conductivity, magnetism, or reactivity .

  • Catalysis Imidazoles can act as catalysts in various chemical reactions . They can speed up reactions or enable reactions that would not otherwise occur .

Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . Despite recent advances, the development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance . This is due to the preponderance of applications to which this important heterocycle is being deployed, such as the traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications, functional materials, and catalysis .

There has been limited recent research on the synthesis of imidazoles via methods that only form one of the heterocycle’s core bonds . A novel protocol for the cyclization of amido-nitriles to form disubstituted imidazoles has been reported . The reaction conditions were mild enough for the inclusion of a variety of functional groups including, arylhalides .

properties

IUPAC Name

ethyl 2-(2-methylimidazol-1-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2/c1-3-12-8(11)6-10-5-4-9-7(10)2/h4-5H,3,6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BELLWUHPOOKVCE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN1C=CN=C1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90651828
Record name Ethyl (2-methyl-1H-imidazol-1-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90651828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(2-Methylimidazol-1-yl)acetate

CAS RN

239065-60-2
Record name Ethyl (2-methyl-1H-imidazol-1-yl)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90651828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Potassium carbonate (8.42 g, 61 mmol) was added to a solution of 2-methylimidazole (5 g, 61 mmol) in tetrahydrofuran (100 mL) and the suspension was stirred for 30 minutes. Ethyl bromoacetate (6.75 mL, 61 mmol) was added and the reaction was stirred for a further 30 minutes at room temperature. The mixture was filtered, washing through with dichloromethane:methanol (90:10). The filtrate was evaporated under reduced pressure and the crude product was purified by column chromatography on silica gel using dichloromethane:methanol:0.88 ammonia (93:7:0.5) as eluant to afford the title compound as an oil, 5.28 g.
Quantity
8.42 g
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
6.75 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
R Schulz, T Emmrich, H Lemmerhirt, U Leffler… - Bioorganic & medicinal …, 2012 - Elsevier
Cancer cells isolated from two patients with malignant non-Hodgkin B-cell lymphomas that became resistant to chemotherapy during clinical treatment were made ⩾fourfold resistant in …
Number of citations: 35 www.sciencedirect.com

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